molecular formula C14H11F3N2O B5652311 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea

1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B5652311
M. Wt: 280.24 g/mol
InChI Key: KPQRZAREDAWPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea ( 895-40-9) is a high-value chemical intermediate supplied with a minimum purity of 95% and full characterization data . This compound belongs to the diarylurea class, a scaffold of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group is a common strategy in lead optimization, as this moiety can profoundly influence a molecule's electronic properties, metabolic stability, and membrane permeability . A closely related isomer, 1-phenyl-3-[3-(trifluoromethyl)phenyl]urea, shares the same molecular formula (C14H11F3N2O) and molecular weight (280.25), highlighting the importance of regiochemistry in research applications . Diarylurea derivatives are extensively investigated for their diverse biological activities. Scientific studies on analogous compounds have demonstrated promising in vitro antiproliferative activity against various human cancer cell lines, suggesting potential as a core structure for developing new anticancer agents . Furthermore, novel aryl-urea derivatives bearing trifluoromethyl and sulfonyl groups have shown potent antibacterial and antifungal properties in recent research, indicating the broader potential of this chemical class in infectious disease research . The primary application of this specific compound is as a versatile building block in organic synthesis, ideal for coupling reactions and the synthesis of functional materials . As a solid under standard conditions, it is suitable for use in various catalytic and stoichiometric transformations. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. A batch-specific Certificate of Analysis (COA) is available to ensure quality, traceability, and compliance with your research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQRZAREDAWPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Phenyl 3 2 Trifluoromethyl Phenyl Urea

Classical Approaches to Urea (B33335) Scaffold Construction

The traditional methods for forming the urea linkage are well-established and continue to be widely used due to their reliability and simplicity.

Reaction of Isocyanates with Anilines for 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea Synthesis

The most direct and common method for the synthesis of unsymmetrical diaryl ureas, such as this compound, is the nucleophilic addition of an aniline (B41778) to an isocyanate. nih.govasianpubs.org In this specific case, the reaction involves treating phenyl isocyanate with 2-(trifluoromethyl)aniline (B126271).

The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, at room temperature. nih.gov The reaction generally proceeds to completion within a few hours, providing the desired urea in good to excellent yields. nih.gov The simplicity of this method, coupled with the commercial availability of the starting materials, makes it a highly practical approach. For instance, various substituted phenyl isocyanates can be reacted with different anilines to produce a library of diaryl urea derivatives. asianpubs.org

Table 1: Illustrative Synthesis of Diaryl Ureas via Isocyanate and Aniline Reaction

Isocyanate Aniline Product Yield (%)
Phenyl isocyanate 2-(Trifluoromethyl)aniline This compound Not specified, but generally high
4-(Trifluoromethyl)phenyl isocyanate Substituted aniline Racemic 3-{4-(3,5-dimethylpiperidin-1-yl)-3-[3-(4-trifluoromethylphenyl)-ureido]phenyl}-4,4,4-trifluorobutyric Acid Ethyl Ester 80.6

Alternative Synthetic Routes to N,N'-Diarylurea Derivatives

While the isocyanate-aniline reaction is prevalent, other classical methods can also be employed for the synthesis of N,N'-diarylurea derivatives.

One historical but less favored method involves the use of phosgene (B1210022), a highly toxic gas. nih.gov In this approach, an aniline is first reacted with phosgene to generate an isocyanate in situ, which then reacts with a second aniline. Due to the hazardous nature of phosgene, safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) and di-tert-butyl tricarbonate have been developed. nih.govacs.org These solid reagents are easier to handle and can be used to generate the isocyanate intermediate under milder conditions. For example, triphosgene can be reacted with an appropriate amine to form the key isocyanate intermediate, which is then used to synthesize diaryl ureas. asianpubs.org N,N'-Carbonyldiimidazole (CDI) is another widely used and safer substitute for phosgene. nih.gov

Another classical approach is the reaction of an aniline with urea itself. orgsyn.org Heating an aniline hydrochloride salt with urea in an aqueous solution can lead to the formation of the corresponding phenylurea. orgsyn.org However, this method can sometimes lead to the formation of symmetrical diarylureas as byproducts. The reaction proceeds through the in-situ formation of ammonium (B1175870) cyanate (B1221674) from urea, which then reacts with the aniline. orgsyn.org

Modern Catalytic and Green Chemistry Approaches in Urea Synthesis

Recent advancements in organic synthesis have led to the development of more sophisticated and environmentally friendly methods for urea formation, often employing metal catalysis or adhering to the principles of green chemistry.

Metal-Catalyzed Carbonylation Reactions for Urea Formation

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas. One such method involves the palladium-catalyzed C-N cross-coupling of aryl halides with ureas. This strategy allows for the sequential arylation of a protected urea, such as benzylurea, to build the unsymmetrical diarylurea framework. acs.org

Another modern approach is the palladium-catalyzed carbonylation of aryl halides in the presence of an amine. This reaction utilizes carbon monoxide as a C1 source to construct the urea backbone. For example, a palladium catalyst system with a suitable ligand can facilitate the cyclocarbonylation of anilines with fluorinated olefins to produce functionalized lactams, showcasing the versatility of palladium catalysis in forming C-N bonds and incorporating a carbonyl group. nih.gov Nickel-catalyzed reactions have also been explored for the synthesis of isocyanates from organic halides and a metal cyanate, which can then be used to form ureas. google.com

Sustainable Methodologies in the Preparation of this compound Analogues

In line with the growing emphasis on green chemistry, several sustainable methods for urea synthesis have been developed. These methods aim to reduce the use of hazardous reagents and solvents.

Electrochemical synthesis represents a promising green alternative. An electrochemical approach for the synthesis of biaryls has been described where aniline derivatives are coupled through the formation and subsequent reduction of a temporary urea linkage. bris.ac.uknih.gov While this method focuses on biaryl synthesis via urea extrusion, the initial formation of the diarylurea is a key step.

The use of bio-alternative solvents is another green strategy. Cyrene, a biodegradable solvent derived from cellulose, has been shown to be a highly efficient medium for the synthesis of ureas from isocyanates and secondary amines. rsc.org This approach eliminates the need for toxic solvents like DMF and simplifies the work-up procedure, leading to a significant increase in molar efficiency. rsc.org

Furthermore, phosgene-free synthesis routes are a major focus of green chemistry in this area. The thermal decomposition of carbamates, such as methyl N-phenyl carbamate, offers a cleaner pathway to phenyl isocyanate, which is a key precursor for this compound. researchgate.netresearchgate.net This method avoids the use of phosgene altogether.

Synthesis of Substituted Analogues and Precursors of this compound

The synthesis of analogues of this compound often requires the preparation of specifically substituted precursors. The key starting materials are substituted anilines and phenyl isocyanates.

The precursor, 2-(trifluoromethyl)aniline, can be synthesized through various methods. One common route is the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.com Other substituted trifluoromethyl anilines, such as 2,4,6-tris(trifluoromethyl)aniline, can be prepared via a two-step process involving iodination of 1,3,5-tris(trifluoromethyl)benzene (B44845) followed by a copper-catalyzed amination. researchgate.net

Similarly, substituted phenyl isocyanates are crucial for creating diversity in the final urea products. These can be prepared from the corresponding anilines by reaction with phosgene or its safer equivalents. google.com Phosgene-free methods, such as the thermal decomposition of N-phenyl carbamates, are also gaining prominence for the synthesis of phenyl isocyanates. researchgate.net The synthesis of various substituted diarylureas containing trifluoromethyl groups has been reported, often for their potential biological activities. mdpi.comtandfonline.com

Table 2: Examples of Synthesized Trifluoromethyl-Containing Diaryl Ureas and Precursors

Compound Synthetic Method Highlight
2-Trifluoromethylaniline Catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.com
2,4,6-Tris(trifluoromethyl)aniline Deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by copper-catalyzed amination. researchgate.net
Phenyl isocyanate Thermal decomposition of methyl N-phenyl carbamate. researchgate.netresearchgate.net
Polyhalogenated phenyl isocyanates Reaction of polyhalogenated phenyl amine with excess phosgene and a catalyst. google.com

Introduction of Phenyl and Trifluoromethylphenyl Moieties

The construction of the this compound backbone is most commonly achieved through the reaction of an amine with an isocyanate, a method noted for its efficiency. nih.govnih.govnih.gov This approach offers two primary pathways for synthesizing the target molecule:

Route A: The reaction of aniline with 2-(trifluoromethyl)phenyl isocyanate.

Route B: The reaction of 2-(trifluoromethyl)aniline with phenyl isocyanate.

In both routes, the nucleophilic nitrogen atom of the amine attacks the highly electrophilic carbon atom of the isocyanate group, leading to the formation of the stable urea linkage. These reactions are typically conducted in an inert solvent, such as tetrahydrofuran (THF), and can often proceed at room temperature to provide the desired product in good yields. nih.gov

Alternative strategies to the use of potentially hazardous isocyanates have also been developed. One classical method involves the use of phosgene (COCl₂) or its safer, solid equivalent, triphosgene. nih.gov In this approach, one amine can be converted to a carbamoyl (B1232498) chloride intermediate, which then reacts with the second amine. Alternatively, both amines can be combined in a one-pot synthesis with the phosgene equivalent.

More contemporary methods include palladium-catalyzed C-N cross-coupling reactions. nih.govacs.org These advanced techniques can involve a multi-step, one-pot process where a protected urea, such as benzylurea, undergoes a first arylation with one of the aryl halides (e.g., 2-bromotoluene), followed by deprotection and a second arylation with the other required aryl halide to yield the final unsymmetrical diaryl urea. nih.govacs.org Another classical approach that could be adapted is the reaction of an aniline salt with a cyanate, such as reacting aniline hydrochloride with potassium cyanate in an aqueous solution.

Interactive Table 1: Synthetic Methodologies for this compound

Method Reactant 1 Reactant 2 Key Reagents/Catalysts General Conditions Citation(s)
Isocyanate Addition (Route A) Aniline 2-(Trifluoromethyl)phenyl isocyanate Inert Solvent (e.g., THF) Room temperature nih.govnih.gov
Isocyanate Addition (Route B) 2-(Trifluoromethyl)aniline Phenyl isocyanate Inert Solvent (e.g., THF) Room temperature nih.govnih.gov
Phosgene-based Synthesis Aniline 2-(Trifluoromethyl)aniline Phosgene or Triphosgene, Base Controlled temperature nih.gov
Pd-Catalyzed Cross-Coupling Aryl Halide 1 (e.g., Bromobenzene) Aryl Halide 2 (e.g., 1-bromo-2-(trifluoromethyl)benzene) Urea or Protected Urea, Pd Catalyst, Ligand, Base Elevated temperature (e.g., 85 °C) nih.govacs.org
Cyanate Method Aniline Hydrochloride Potassium Cyanate (followed by reaction with second aryl moiety) Water Reflux

Functionalization Strategies for Extended Urea Scaffolds

Once the core this compound scaffold is synthesized, it can be further modified to create analogues with tailored properties. The diaryl urea structure is considered a "privileged scaffold" in drug discovery, and its functionalization is key to optimizing biological activity. nih.govresearchgate.net Functionalization can occur at the urea nitrogens or, more commonly, on the flanking aromatic rings.

While direct substitution on the pre-formed this compound molecule is one possibility, a prevalent strategy in medicinal chemistry is to incorporate desired functional groups into the initial building blocks before the urea formation step. nih.gov For instance, derivatives are often created by starting with substituted anilines or phenyl isocyanates to explore structure-activity relationships (SAR). nih.govresearchgate.net

However, direct modification of the urea scaffold is also a viable strategy. One such approach is the N-acylation of a urea nitrogen. A reported method for the functionalization of phenylurea involves its reaction with chloroacetyl chloride, followed by substitution with various phenols to generate N-phenyl-N'-(substituted) phenoxy acetyl ureas. iglobaljournal.com This demonstrates that the urea N-H bond can be a handle for further chemical elaboration, extending the scaffold.

Another conceptual strategy involves the electrophilic aromatic substitution on the phenyl or trifluoromethylphenyl rings. Standard reactions like nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce new functional groups, although this would require careful consideration of the directing effects of the existing substituents (the urea bridge and the trifluoromethyl group) and the stability of the urea linkage under the reaction conditions. The urea moiety generally acts as an ortho-, para-director, while the trifluoromethyl group is a meta-director, which could lead to complex product mixtures without optimized reaction protocols.

These functionalization strategies allow for the spatial and electronic properties of the diaryl urea core to be fine-tuned, which is crucial for modulating its interaction with biological targets. mdpi.com

Advanced Structural Elucidation and Conformational Analysis of 1 Phenyl 3 2 Trifluoromethyl Phenyl Urea

Single Crystal X-ray Diffraction Studies of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed molecular geometry, bond parameters, and conformational preferences of phenylurea derivatives.

Determination of Molecular Geometry and Bond Parameters

The bond lengths within the phenyl rings are also of interest. Theoretical studies on fluorinated phenyl derivatives have shown that fluorine substitution causes only minor changes in the C-C bond lengths of the aromatic ring. researchgate.net The urea (B33335) moiety itself typically features N-H groups in a syn orientation to each other, a recurring motif in the crystal structures of such compounds. nih.gov

Interactive Table: Selected Bond Distances and Angles for Phenylurea Derivatives

CompoundDihedral Angle Between Rings (°)Reference
1-[3-(Hydroxymethyl)phenyl]-3-phenylurea23.6 (1) nih.gov
1-(2-aminophenyl)-3-phenylurea47.0 (1) (phenyl to urea plane) nih.gov
1,3-diphenyl-urea2 (1) researchgate.net

Analysis of Conformational Preferences and Torsional Angles in the Solid State

The conformation of this compound in the solid state is dictated by a combination of intramolecular steric effects and intermolecular packing forces, primarily hydrogen bonding. The trifluoromethyl group on one of the phenyl rings is expected to significantly influence the molecule's preferred conformation.

In the solid state, phenylurea derivatives often adopt a near-planar conformation. Computational studies on phenylurea and 1,3-diphenylurea (B7728601) have explored the relative energies of different conformers, such as cis and trans arrangements around the amide bonds. psu.edursc.org For 1,3-diphenylurea, a near-planar cis-trans form was predicted to be more stable than the cis-cis conformer observed in the X-ray structure, suggesting that crystal packing forces can favor less stable conformations. researchgate.net The presence of intermolecular N-H···O hydrogen bonds is a dominant factor in the crystal packing of these compounds, often leading to the formation of extended networks. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are invaluable for probing the structure and dynamics of molecules in various states. For this compound, vibrational and nuclear magnetic resonance spectroscopy, complemented by theoretical calculations, provide a comprehensive understanding of its properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule and to study intermolecular interactions like hydrogen bonding.

In the FT-IR spectrum of phenylurea, characteristic bands are observed for the N-H stretching vibrations, typically in the region of 3400-3200 cm⁻¹. orientjchem.orgmdpi.com The C=O stretching vibration of the urea group gives rise to a strong absorption band around 1655 cm⁻¹ in the IR and 1658 cm⁻¹ in the Raman spectrum. orientjchem.org The position of these bands can be influenced by hydrogen bonding; for instance, in diluted solutions where urea carbonyls are free from hydrogen bonds, this band can shift to higher wavenumbers (around 1685 cm⁻¹). mdpi.com

The phenyl rings exhibit characteristic C-H stretching modes above 3000 cm⁻¹ and various in-plane and out-of-plane bending vibrations at lower wavenumbers. orientjchem.org The presence of the trifluoromethyl group will introduce additional characteristic vibrations, which can be identified through spectral analysis.

Interactive Table: Characteristic Vibrational Frequencies for Phenylurea

Vibrational ModeExperimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Theoretical DFT (cm⁻¹)Reference
N-H Stretch3439-3475 orientjchem.org
Phenyl C-H Stretch303530723049-3153 orientjchem.org
C=O Stretch165516581667 orientjchem.org
NH₂ Scissoring1616-1618 orientjchem.org
Phenyl Ring Stretch1499, 1448, 13501609- orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of phenylurea, the protons of the phenyl ring typically appear as multiplets in the aromatic region (around 7-8 ppm). chemicalbook.com The N-H protons of the urea group give rise to distinct signals, the chemical shifts of which can be sensitive to solvent and concentration due to hydrogen bonding. For example, in a related urea compound, the two N-H protons of the urea group appeared as singlets at 9.42 and 9.09 ppm in DMSO-d₆. mdpi.com

The ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon of the urea group (typically around 155 ppm) and the carbons of the two different phenyl rings. mdpi.com The carbon of the trifluoromethyl group will also have a characteristic chemical shift and will show coupling with the fluorine atoms. The dynamic behavior of the molecule in solution, such as rotational barriers around the C-N bonds, can also be investigated using variable-temperature NMR studies.

Correlation of Spectroscopic Data with Theoretical Predictions

Theoretical calculations, particularly using Density Functional Theory (DFT), are often employed to complement experimental spectroscopic data. By calculating the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts, a more detailed interpretation of the experimental results can be achieved.

For phenylurea, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and Raman data, with small discrepancies attributed to the fact that calculations are performed on a single molecule in the gas phase, while experiments are conducted on the solid or liquid phase where intermolecular interactions are present. orientjchem.orgresearchgate.net Similarly, theoretical predictions of NMR chemical shifts can aid in the assignment of complex spectra. The correlation of experimental data with theoretical predictions allows for a more robust and detailed structural and conformational analysis of this compound.

Computational and Theoretical Investigations of 1 Phenyl 3 2 Trifluoromethyl Phenyl Urea

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure of many-body systems, including molecules like 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea. DFT methods, such as the popular B3LYP functional combined with an appropriate basis set (e.g., 6-311++G(d,p)), are employed to solve the Schrödinger equation approximately, yielding valuable information about the molecule's properties. researchgate.net

A primary step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, which systematically alters the molecular structure to find the configuration with the lowest possible potential energy (a minimum on the potential energy surface).

For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces become negligible, signifying that the molecule is in a stable, relaxed state. The outcome of this calculation provides precise data on bond lengths, bond angles, and dihedral (torsional) angles. These parameters are crucial for understanding the molecule's shape and steric environment. For instance, the optimization would reveal the planarity of the urea (B33335) bridge and the relative orientations of the phenyl and trifluoromethylphenyl rings.

While specific experimental or calculated data for this exact isomer is not available in the cited literature, a typical output for optimized geometric parameters would be presented as shown in the table below.

Table 1: Representative Format for Optimized Geometric Parameters of this compound. (Note: The values below are for illustrative purposes to show the data format and are not from actual calculations.)

ParameterAtom ConnectionValue (Å or °)
Bond Length C=O (Urea)1.25
C-N (Urea-Phenyl)1.40
C-N (Urea-CF3Phenyl)1.41
C-C (Aromatic)1.39
C-F (Trifluoromethyl)1.35
Bond Angle N-C-N (Urea)118.5
O=C-N (Urea)120.8
C-N-H119.5
Dihedral Angle Phenyl-N-C-N175.0
CF3Phenyl-N-C-N178.0

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore this conformational landscape. This "relaxed" scan involves systematically rotating a specific part of the molecule around a defined bond (i.e., varying a dihedral angle) in discrete steps. At each step, the chosen dihedral angle is held fixed while the rest of the molecule's geometry is optimized to its lowest energy state.

By plotting the resulting energy at each step against the dihedral angle, a one-dimensional PES is generated. This plot reveals the energy barriers between different conformations and identifies the most stable conformers (local and global energy minima). For this compound, key PES scans would involve the rotation around the C-N bonds linking the urea bridge to the two aromatic rings. This analysis would determine the preferred rotational orientation of the phenyl and 2-(trifluoromethyl)phenyl groups, which is influenced by steric hindrance from the bulky -CF3 group and potential intramolecular hydrogen bonding.

Electronic Structure Analysis

Beyond molecular geometry, understanding the distribution and energy of electrons is vital for predicting chemical behavior. Electronic structure analyses reveal how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of high HOMO density are sites susceptible to electrophilic attack.

LUMO: This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons. Regions of high LUMO density are sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the electron-withdrawing trifluoromethyl group is expected to influence the energies of these orbitals significantly.

Table 2: Representative Format for Frontier Molecular Orbital Data. (Note: The values below are for illustrative purposes and are not from actual calculations.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is calculated by placing a hypothetical positive point charge at various locations on the electron density surface and computing the potential energy. The resulting map is color-coded to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like the oxygen in the urea group) and are attractive sites for electrophiles.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor regions). These are typically found around hydrogen atoms, particularly those bonded to nitrogen (N-H groups), and are favorable sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

The MEP map for this compound would clearly visualize the electron-rich carbonyl oxygen, the electron-poor N-H protons, and the influence of the electronegative trifluoromethyl group on the charge distribution of its adjacent phenyl ring. This provides a powerful predictive tool for understanding non-covalent interactions and sites of chemical reactivity.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which aligns better with classical Lewis structures.

This analysis provides detailed information on:

Natural Atomic Charges: It calculates the charge distribution on each atom, offering a more refined view than other methods. This helps to quantify the polarity of bonds within the molecule.

Hybridization: It determines the hybridization of atomic orbitals (e.g., sp², sp³) that constitute the chemical bonds.

Intramolecular Interactions: A key feature of NBO analysis is its ability to identify and quantify stabilizing interactions, such as hyperconjugation. This is done by calculating the second-order perturbation energy (E(2)) for the delocalization of electron density from an occupied "donor" NBO (like a lone pair or a bonding orbital) to an unoccupied "acceptor" NBO (usually an anti-bonding orbital). researchgate.net

For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-withdrawing effect of the C=O and -CF3 groups. It would also highlight important intramolecular charge-transfer interactions, such as delocalization from the nitrogen lone pairs into the anti-bonding orbitals of the carbonyl group (n → π*), which contributes to the stability of the urea moiety.

Table 3: Representative Format for NBO Analysis Data (Selected Interactions). (Note: The values below are for illustrative purposes and are not from actual calculations.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N1)π* (C=O)55.2
LP (N2)π* (C=O)52.8
LP (O)σ* (C-N1)5.1
σ (C-H)σ* (C-C)2.5

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties from first principles, also known as ab initio quantum chemical methods, involves solving the fundamental equations of quantum mechanics for a given molecular structure. These methods, particularly Density Functional Theory (DFT), allow for the accurate calculation of a molecule's electronic structure and, from it, the derivation of various spectroscopic parameters without prior experimental data. rsc.orgrsc.orgchemrxiv.org By modeling the molecule in a vacuum or simulating solvent effects, researchers can gain detailed insights into its behavior and characteristics.

Simulated Vibrational Spectra

Computational chemistry provides a powerful tool for interpreting and assigning experimental vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes.

The standard approach involves optimizing the molecular geometry of the compound at a specific level of theory, followed by a frequency calculation. A widely used method for organic molecules is DFT with the B3LYP functional and a basis set such as 6-311G**. nih.govnih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. orientjchem.org

The table below presents a selection of calculated (DFT) and experimental vibrational frequencies for phenylurea, demonstrating the typical assignments that would be sought in a simulation of its trifluoromethyl-substituted derivative.

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹) [DFT]Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H Stretch34753439-
Phenyl C-H Stretch307230353072
C=O Stretch166716551658
NH₂ Scissoring16181616-
Phenyl Ring Stretch1602-1609
C-N Stretch128612551256

Data based on a study of Phenylurea. orientjchem.org

Computational NMR Chemical Shift Predictions

Theoretical calculations are instrumental in assigning and predicting the Nuclear Magnetic Resonance (NMR) spectra of complex molecules. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within the DFT framework. researchgate.net

The process begins with the optimization of the molecule's three-dimensional structure. Subsequently, the GIAO calculation is performed at a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set, to compute the isotropic magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts (δ, in ppm) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

For this compound, a computational study would predict the chemical shifts for all hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. Key structural features would influence these shifts:

¹H NMR : Separate signals would be predicted for the two N-H protons, with their shifts influenced by hydrogen bonding. The aromatic protons on the two different phenyl rings would appear as complex multiplets, with their positions determined by the electronic effects of the urea bridge and the trifluoromethyl group.

¹³C NMR : Distinct signals would be calculated for the carbonyl carbon (C=O), the aromatic carbons, and the carbon of the trifluoromethyl (CF₃) group. The CF₃ carbon typically exhibits a characteristic quartet in proton-coupled ¹³C NMR due to coupling with the fluorine atoms.

¹⁹F NMR : A single, strong signal would be predicted for the three equivalent fluorine atoms of the CF₃ group.

The following table outlines the key atoms in this compound for which chemical shifts would be calculated, along with the general principles governing their predicted values.

NucleusStructural GroupAnticipated Chemical Shift (δ, ppm) Considerations
¹HN-H (Urea)Broad signals, position sensitive to solvent and concentration due to hydrogen bonding.
¹HC-H (Phenyl Ring)Located in the aromatic region (~7.0-8.5 ppm); shifts influenced by the electron-withdrawing nature of the adjacent urea and CF₃ groups.
¹³CC=O (Urea)Expected in the downfield region typical for carbonyl carbons (~150-160 ppm).
¹³CC-H / C-C (Aromatic)Multiple signals in the aromatic region (~110-140 ppm).
¹³CCF₃Signal position is highly characteristic; shows coupling with fluorine atoms (JC-F).

Nonlinear Optical (NLO) Properties and Molecular Polarizability

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, including optical switching and data storage. nih.gov The NLO response of a molecule is fundamentally linked to its electronic structure, specifically its polarizability (α) and hyperpolarizability (β and γ).

Computational quantum chemistry provides a direct route to calculating these properties. The static and frequency-dependent polarizabilities and hyperpolarizabilities can be determined using DFT and Time-Dependent DFT (TD-DFT) methods. researchgate.netnih.gov These calculations quantify how the molecular electron cloud is distorted by an external electric field. Molecules with large NLO responses often feature electron-donating and electron-accepting groups linked by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov

For this compound, the urea bridge can act as part of a conjugated system between the two phenyl rings. The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the molecule's charge asymmetry and potentially lead to a significant NLO response.

To provide context, the calculated NLO properties of new organic derivatives are often compared to those of urea, a standard reference material in NLO studies. nih.govrsc.org The key parameters include the dipole moment (μ), the average linear polarizability (⟨α⟩), and the total first hyperpolarizability (β_total). These are typically calculated in atomic units (a.u.) and then converted to electrostatic units (esu).

The table below presents computationally determined NLO properties for urea and two other organic compounds to illustrate the typical magnitude of these values. A similar theoretical investigation of this compound would be necessary to quantify its specific NLO potential.

CompoundDipole Moment (μ) [Debye]Polarizability ⟨α⟩ (x 10⁻²⁴ esu)First Hyperpolarizability (β_total) (x 10⁻³⁰ esu)
Urea (Reference)4.563.580.56
Compound 32.7610.751.59
Compound 56.966.091.34

Data for Urea, Compound 3, and Compound 5 are from a theoretical study on novel fused-triazine derivatives, calculated at the B3LYP/6-311G* level of theory. nih.gov*

Supramolecular Chemistry and Self Assembly of 1 Phenyl 3 2 Trifluoromethyl Phenyl Urea

Hydrogen Bonding Networks in the Solid State

The solid-state architecture of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea is significantly influenced by hydrogen bonding. These interactions are fundamental to the formation of predictable and stable crystalline lattices.

Intramolecular and Intermolecular N-H···O Hydrogen Bonds

The urea (B33335) functionality is a potent hydrogen bond donor (N-H) and acceptor (C=O), making it a key player in directing molecular assembly. In the crystal structure of related urea derivatives, molecules are often linked by intermolecular N-H···O hydrogen bonds, forming chains or more complex networks. nih.govresearchgate.netnih.gov For instance, in some crystal structures, these interactions lead to the formation of chains of molecules running parallel to a crystallographic axis. nih.gov The N-H groups of the urea can be positioned syn to each other, facilitating specific hydrogen bonding patterns. nih.gov

Interaction TypeDescriptionTypical Motif
Intermolecular N-H···O Hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule.Forms chains or dimers.
Intramolecular N-H···O Hydrogen bond between an N-H group and an oxygen atom within the same molecule.Stabilizes molecular conformation by forming pseudo-rings.

Role of Trifluoromethyl Group in Non-Classical Interactions (e.g., C-H···F)

The trifluoromethyl (-CF3) group, while not a classical hydrogen bond donor or acceptor, plays a significant role in the crystal packing through weaker, non-classical interactions. The high electronegativity of the fluorine atoms can induce a dipole on the -CF3 group, allowing it to participate in electrostatic and other weak interactions. mdpi.com

Graph Set Notations for Hydrogen Bond Motifs

The intricate patterns of hydrogen bonds in crystalline solids can be systematically described using graph-set analysis. nih.govresearchgate.net This method provides a concise and unambiguous way to characterize the hydrogen-bonding motifs. Common motifs found in urea derivatives include chains, rings, and discrete patterns.

For example, a common motif in diphenylureas involves the formation of one-dimensional hydrogen-bonded chains. researchgate.net In some cases, these chains align in an antiparallel orientation. researchgate.net A specific ring motif, denoted as R2²(8), is often observed where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. researchgate.net The graph-set notation consists of a designator for the type of pattern (C for chain, R for ring), a subscript indicating the number of acceptors, a superscript for the number of donors, and the degree of the ring or chain in parentheses.

Crystal Engineering Principles Applied to this compound

Crystal engineering principles are employed to understand and control the assembly of molecules in the solid state. For this compound, this involves studying how its molecular structure dictates the resulting crystal packing and the potential for polymorphism.

Influence of Substituents on Crystal Packing and Polymorphism

Substituents on the phenyl rings of urea derivatives have a profound impact on their crystal packing and can lead to the formation of different crystal forms, or polymorphs. nih.gov The steric and electronic properties of substituents affect molecular conformation and the types of intermolecular interactions that can form. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govscirp.orgresearchgate.net By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the surface, one can identify the specific atoms involved in interactions and their relative importance. nih.govmdpi.com

Analysis ToolInformation ProvidedApplication to this compound
d_norm surface Visualizes intermolecular contacts shorter or longer than van der Waals radii.Identifies and highlights hydrogen bonds (N-H···O) and other close contacts (C-H···F). nih.gov
Shape Index Describes the shape of the surface, indicating π-π stacking interactions.Reveals potential stacking between the phenyl rings. nih.gov
Curvedness Highlights flat regions of the surface, also indicative of stacking.Complements the shape index in identifying π-stacking. nih.gov
2D Fingerprint Plot Quantifies the percentage contribution of different intermolecular contacts.Provides a statistical breakdown of interactions like H···H, C···H, O···H, and F···H. nih.govnih.gov

Molecular Recognition and Anion Binding Studies with Urea Derivatives

The ability of urea derivatives to form stable complexes with anions is well-documented. This interaction is primarily driven by the formation of hydrogen bonds between the urea N-H protons and the anion. The strength and selectivity of this binding are influenced by several factors, including the electronic properties of the substituents on the phenyl rings, the solvent, and the nature of the anion itself.

Research on various phenylurea derivatives has demonstrated their efficacy in binding a range of anions, from simple halides to more complex oxoanions. The introduction of electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, onto the phenyl ring is a common strategy to increase the acidity of the urea N-H protons, thereby enhancing their hydrogen-bond donating capacity and leading to stronger anion binding.

While specific binding studies for this compound are not extensively reported in the reviewed literature, data from closely related compounds provide significant insights into its expected behavior. For instance, studies on urea derivatives with trifluoromethyl or nitro groups at various positions on the phenyl ring consistently show a higher affinity for anions compared to their non-substituted counterparts. The binding affinity generally follows the basicity of the anion, with more basic anions like fluoride (B91410) and acetate (B1210297) exhibiting stronger interactions.

Table 1: Association Constants (K) for Anion Binding by Selected Urea-Based Receptors in DMSO

ReceptorAnionlog KBinding Stoichiometry (Receptor:Anion)Reference
Thiourea-based molecular cleft (L1)F⁻3.701:1 nih.gov
Thiourea-based molecular cleft (L1)H₂PO₄⁻2.821:1 nih.gov
Urea-based dipodal molecular cleft (L)F⁻-1:2 mdpi.com
Urea-based dipodal molecular cleft (L)Cl⁻-1:2 mdpi.com
Urea-based dipodal molecular cleft (L)Br⁻-1:2 mdpi.com
Urea-based dipodal molecular cleft (L)I⁻-1:2 mdpi.com
Urea-based dipodal molecular cleft (L)AcO⁻-1:2 mdpi.com
Urea-based dipodal molecular cleft (L)H₂PO₄⁻-1:2 mdpi.com
Urea-based dipodal molecular cleft (L)HCO₃⁻-1:2 mdpi.com
Urea-based dipodal molecular cleft (L)HSO₄⁻-1:2 mdpi.com
Urea-based dipodal molecular cleft (L)NO₃⁻-1:2 mdpi.com
Meta-nitro bis-urea receptor (BUR-2)OAc⁻4.15 (K₁) / 3.04 (K₂)1:2 nih.gov

Note: The table presents data from related urea and thiourea (B124793) compounds to illustrate general trends in anion binding.

In the case of this compound, the ortho-trifluoromethyl group is expected to significantly enhance the acidity of the adjacent N-H proton, making it a potent hydrogen bond donor. This would likely lead to strong binding of basic anions.

The fundamental interaction governing the molecular recognition of anions by urea derivatives is the hydrogen bond. The two N-H groups of the urea moiety can act as a chelating unit, binding to the anion through a variety of motifs.

For simple, spherical anions like halides (F⁻, Cl⁻, Br⁻, I⁻), the most common binding mode involves the formation of a six-membered chelate ring where both N-H protons donate hydrogen bonds to the same anion. nih.gov This interaction is often characterized by a downfield shift in the ¹H NMR signals of the N-H protons upon addition of the anion, providing a convenient method for studying the binding event. The strength of this interaction is dependent on achieving a linear N-H···Anion bond, although some distortion from linearity is common. nih.gov

With oxoanions such as acetate (CH₃COO⁻) or dihydrogen phosphate (B84403) (H₂PO₄⁻), an alternative binding mode is possible. Each N-H group can donate a hydrogen bond to a different oxygen atom of the anion, resulting in the formation of an eight-membered chelate ring. nih.gov This bidentate interaction can lead to high binding affinities, particularly when the geometry of the receptor is complementary to that of the anion.

The conformation of the urea derivative plays a critical role in its ability to bind anions. For effective chelation, the two N-H groups must be able to orient themselves to simultaneously interact with the anion. This typically requires the urea to adopt a syn, syn conformation, where both N-H bonds are pointing in the same direction. The presence of bulky substituents or intramolecular hydrogen bonds can favor an anti conformation, which is less favorable for anion binding.

The design of selective and efficient urea-based anion receptors is guided by several key principles aimed at optimizing the host-guest interaction.

Enhancing N-H Acidity: The incorporation of electron-withdrawing groups on the aryl substituents is a primary strategy. Groups like trifluoromethyl (-CF3) or nitro (-NO₂) increase the acidity of the urea N-H protons, making them stronger hydrogen bond donors and leading to higher association constants with anions. nih.gov The position of these substituents is also crucial; for instance, an ortho or para substituent can have a more direct electronic influence on the urea moiety.

Preorganization: A successful receptor should ideally be preorganized for anion binding, meaning its conformation in the free state is already close to the conformation required for complexation. This minimizes the entropic penalty associated with the binding event. This can be achieved by incorporating the urea functionality into a more rigid molecular scaffold that favors the syn, syn conformation necessary for chelation.

Solvent Considerations: Anion binding is a competitive process, especially in polar, hydrogen-bonding solvents like DMSO or water. The solvent molecules can compete with the anion for the hydrogen bonding sites on the receptor. Therefore, a well-designed receptor must be able to outcompete the solvent for the anion. This often necessitates the use of multiple hydrogen-bonding sites or the creation of a hydrophobic pocket around the binding site.

Avoiding Self-Association: Urea derivatives, being good hydrogen bond donors and acceptors, can self-associate in solution, forming dimers or larger aggregates. This self-association competes with anion binding and can lower the effective association constant. Receptor design should aim to minimize self-association, for example, by introducing bulky groups that sterically hinder intermolecular interactions.

By applying these principles, it is possible to develop sophisticated urea-based receptors with high affinity and selectivity for specific anions, a critical goal in the advancement of supramolecular chemistry.

Chemical Reactivity and Derivatization Studies of 1 Phenyl 3 2 Trifluoromethyl Phenyl Urea

Reactions at the Urea (B33335) Moiety

The urea group (-NH-CO-NH-) is the central functional group and a primary site for chemical reactions. Its reactivity is influenced by the electronic properties of the attached aryl groups.

The hydrolysis of phenylureas, which involves the cleavage of the amide bonds within the urea moiety, can be catalyzed by either acid or base. The reaction ultimately leads to the decomposition of the urea into its constituent amines and carbon dioxide.

Basic hydrolysis of phenylureas also leads to the corresponding anilines and carbonate. The mechanism is proposed to involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis is dependent on the pH of the medium. For some phenylureas, a leveling of the rate-pH curve is observed at high pH values, suggesting the formation of an unreactive conjugate base by deprotonation at the aryl-NH group.

The conditions for hydrolysis can vary significantly depending on the substituents on the phenyl rings. Electron-withdrawing groups, such as the trifluoromethyl group, can influence the rate of hydrolysis by affecting the electron density of the urea nitrogens and the stability of intermediates.

The following table provides a general overview of hydrolysis products for substituted ureas.

Table 1: General Hydrolysis Products of Substituted Ureas

Starting Material Conditions Products
1,3-Disubstituted Urea Acid or Base Amine 1, Amine 2, Carbon Dioxide

The nitrogen atoms of the urea group are nucleophilic and can participate in various reactions. The nucleophilicity of these nitrogens is, however, reduced by the delocalization of their lone pairs into the carbonyl group and the attached aromatic rings.

One of the fundamental reactions related to the urea linkage is its formation from an isocyanate and an amine. The synthesis of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea itself is a prime example of the reactivity of the nitrogen-hydrogen bond. It is typically prepared by the reaction of phenyl isocyanate with 2-(trifluoromethyl)aniline (B126271) or by reacting 2-(trifluoromethyl)phenyl isocyanate with aniline (B41778). nih.gov This reaction underscores the nucleophilic character of the amine nitrogen attacking the electrophilic carbon of the isocyanate.

While the N-H bonds of the urea can undergo reactions such as alkylation or acylation, these are not as common as reactions on simpler amines due to the reduced nucleophilicity of the urea nitrogens. Computational studies on phenylurea have investigated the proton transfer between the two nitrogen atoms, a process that is important in understanding its reactivity and the relative acidity of the N-H protons. nih.gov

Transformations of the Phenyl and Trifluoromethylphenyl Moieties

The two aromatic rings in this compound are susceptible to electrophilic substitution, with the regiochemical outcome being determined by the directing effects of the substituents.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. In this compound, both phenyl rings can potentially undergo substitution, such as nitration, halogenation, or Friedel-Crafts reactions.

On the unsubstituted phenyl ring, the urea moiety acts as a substituent. The nitrogen atom attached to this ring can donate its lone pair of electrons into the ring, thus activating it towards electrophilic attack. This donation of electron density is directed primarily to the ortho and para positions. Therefore, electrophilic substitution on the unsubstituted phenyl ring of this compound is expected to yield ortho and para substituted products.

The trifluoromethylphenyl ring presents a more complex scenario. It has two substituents: the trifluoromethyl group (-CF3) and the urea linkage (-NH-CO-NH-Ph). The -CF3 group is a strong electron-withdrawing group and is a deactivating meta-director. Conversely, the nitrogen of the urea linkage is an activating ortho, para-director. The position of electrophilic attack on this ring will be determined by the interplay of these opposing effects. Generally, the powerful deactivating effect of the -CF3 group would make substitution on this ring less favorable than on the unsubstituted phenyl ring.

The directing effects of relevant substituents are summarized in the table below.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-NH-CO-R Activating ortho, para

The trifluoromethyl (-CF3) group is known for its high stability and is generally unreactive towards many chemical transformations. researchgate.net The carbon-fluorine bond is exceptionally strong, making nucleophilic substitution on the trifluoromethyl group very difficult under normal conditions.

For the -CF3 group to undergo nucleophilic substitution, it typically requires harsh reaction conditions or activation by adjacent functional groups that can stabilize a potential anionic intermediate. In the context of this compound, the trifluoromethyl group is attached to an aromatic ring and is not in a position that is typically activated towards nucleophilic attack. Therefore, reactions involving the transformation of the -CF3 group in this molecule are not expected to occur readily.

Synthesis of Novel Derivatives from this compound Precursors

While there is extensive literature on the synthesis of various phenylurea derivatives for applications in medicinal chemistry and material science, there is limited information on the use of this compound as a starting material for further derivatization. researchgate.netnih.goviglobaljournal.com

Most synthetic strategies focus on building the urea core from different amine and isocyanate precursors rather than modifying a pre-existing substituted phenylurea. nih.govnih.gov For instance, a common approach to creating a library of related compounds would be to react a single isocyanate, such as 2-(trifluoromethyl)phenyl isocyanate, with a variety of different anilines. Alternatively, aniline could be reacted with a range of substituted phenyl isocyanates.

Hypothetically, derivatives could be synthesized by leveraging the reactivity of the N-H bonds or the aromatic rings as previously discussed. For example, N-alkylation or N-acylation at one of the urea nitrogens would lead to N,N'-disubstituted ureas. Electrophilic substitution on the unsubstituted phenyl ring, as described in section 6.2.1, would also lead to novel derivatives. However, specific examples of such derivatizations starting from this compound are not well-documented in scientific literature.

The table below outlines the general synthetic route to the title compound.

Table 3: General Synthesis of this compound

Reactant 1 Reactant 2 Product
Phenyl isocyanate 2-(Trifluoromethyl)aniline This compound

Development of Libraries for Structure-Property Relationship Studies

The synthesis of a diverse library of derivatives based on the this compound scaffold is a key strategy for investigating structure-property relationships. The primary method for generating such a library involves the reaction of an appropriate aniline with an isocyanate. nih.govmdpi.comiglobaljournal.com In the context of the target molecule, this is typically achieved by reacting aniline with 2-(trifluoromethyl)phenyl isocyanate or by reacting 2-(trifluoromethyl)aniline with phenyl isocyanate.

Systematic modifications can be introduced to either of the phenyl rings or the urea nitrogens to probe the effects of these changes on the compound's properties. For instance, the introduction of various substituents on the phenyl rings can significantly influence electronic and steric properties, which in turn can affect biological activity or material characteristics. nih.gov

A representative, albeit generalized, approach to building a derivative library is outlined below. This involves varying the substituents on both the phenyl and the 2-(trifluoromethyl)phenyl rings. While the following table is illustrative and based on common synthetic strategies for phenylurea derivatives, specific experimental data for a library derived from this compound is not extensively available in public literature. The data presented is a hypothetical representation based on analogous chemical libraries. nih.govnih.gov

Interactive Data Table: Hypothetical Library of this compound Derivatives

Derivative R1 (on Phenyl Ring) R2 (on Trifluoromethylphenyl Ring) Synthetic Method Observed Property Change (Hypothetical)
1 HHAniline + 2-(Trifluoromethyl)phenyl isocyanateBaseline
2 4-ChloroH4-Chloroaniline + 2-(Trifluoromethyl)phenyl isocyanateIncreased lipophilicity
3 4-MethoxyH4-Methoxyaniline + 2-(Trifluoromethyl)phenyl isocyanateIncreased polarity
4 H4-NitroAniline + 2-(Trifluoromethyl)-4-nitrophenyl isocyanateEnhanced electron-withdrawing character
5 3-MethylH3-Methylaniline + 2-(Trifluoromethyl)phenyl isocyanateIncreased steric bulk
6 H5-BromoAniline + 5-Bromo-2-(trifluoromethyl)phenyl isocyanateIncreased molecular weight and potential for halogen bonding

Further derivatization can be achieved through reactions targeting the N-H protons of the urea moiety, although this is less common for generating diverse libraries compared to aryl ring modifications. For example, N-alkylation or N-acylation can be performed under specific conditions.

Exploration of Reaction Mechanisms and Intermediates

The formation of this compound, like other unsymmetrical ureas, primarily proceeds through the nucleophilic addition of an amine to an isocyanate. The reaction mechanism is well-established and involves key intermediates.

The most common synthetic route involves the reaction of 2-(trifluoromethyl)aniline with phenyl isocyanate, or aniline with 2-(trifluoromethyl)phenyl isocyanate. The general mechanism can be described as follows:

Nucleophilic Attack: The nitrogen atom of the amine (e.g., aniline) acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group (e.g., in 2-(trifluoromethyl)phenyl isocyanate).

Zwitterionic Intermediate: This attack leads to the formation of a transient zwitterionic intermediate.

Proton Transfer: A rapid proton transfer from the amine nitrogen to the oxygen atom of the isocyanate group occurs, resulting in the final urea product.

Alternatively, isocyanates can be generated in situ from amines using phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). mdpi.com This method avoids the need to isolate the often-toxic isocyanate. In this two-step, one-pot synthesis, the first amine is reacted with the phosgene equivalent to form the isocyanate intermediate, which then reacts with the second amine to yield the unsymmetrical urea. mdpi.com

Studies on hindered ureas have also revealed that they can act as "masked isocyanates," where the urea can dissociate back into an amine and an isocyanate under certain conditions, which can then react with other nucleophiles. nih.gov This reactivity highlights the dynamic nature of the urea bond.

The reaction mechanism is generally considered to be a straightforward addition, but the reaction kinetics and the stability of intermediates can be influenced by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing trifluoromethyl group on the phenyl ring of this compound makes the isocyanate carbon more electrophilic, potentially accelerating the rate of nucleophilic attack by the amine.

Interactive Data Table: Key Mechanistic Aspects of Urea Formation

Step Description Key Species Involved Influencing Factors
1 Isocyanate Formation (optional)Amine, Phosgene/TriphosgeneReaction conditions (temperature, base)
2 Nucleophilic AttackAmine, IsocyanateElectronic and steric effects of substituents
3 Intermediate FormationZwitterionSolvent polarity
4 Proton TransferZwitterionic intermediateIntramolecular or solvent-mediated
5 Product FormationUreaThermodynamic stability of the final product

The exploration of these reaction mechanisms is fundamental to optimizing the synthesis of this compound and its derivatives, as well as understanding their stability and potential reactivity in various chemical environments.

Emerging Applications in Functional Materials Research Involving 1 Phenyl 3 2 Trifluoromethyl Phenyl Urea

Incorporation into Polymeric Materials and Networks

No research was found detailing the incorporation of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea into polymeric materials or networks.

Design of Responsive Materials Based on Urea (B33335) Interactions

There is no available literature on the design of responsive materials specifically based on interactions involving this compound.

Application in Chemical Sensing Technologies

No studies were identified that explore the application of this compound in chemical sensing technologies.

No data is available on the detection of specific analytes using this compound.

There are no published reports on the development of optical or electrochemical sensors based on this compound.

Future Research Directions and Unexplored Avenues for 1 Phenyl 3 2 Trifluoromethyl Phenyl Urea

Integration with Advanced Characterization Techniques (e.g., in situ spectroscopy)

A deeper understanding of the formation and behavior of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea can be achieved through the application of advanced, real-time characterization methods. In situ spectroscopic techniques, in particular, offer a window into the dynamic processes of chemical reactions and molecular interactions as they occur.

Future investigations could employ in situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy to monitor the synthesis of this compound. scientific.netacs.orgazom.comremspec.com These techniques can provide real-time kinetic data by tracking the disappearance of reactant peaks, such as the characteristic isocyanate band around 2250-2285 cm⁻¹, and the emergence of product-specific vibrations. remspec.com This would allow for a precise determination of reaction rates, the identification of any transient intermediates, and the optimization of reaction conditions with a high degree of control. scientific.net

For instance, the reaction between phenyl isocyanate and 2-(trifluoromethyl)aniline (B126271) could be monitored to elucidate the reaction mechanism and kinetics under various catalytic and solvent conditions. The insights gained from such studies would be invaluable for scaling up the synthesis and ensuring product purity. scientific.netresearchgate.net Furthermore, in situ Raman spectroscopy has proven effective in monitoring the synthesis of urea-based compounds, even in complex reaction mixtures under process conditions, suggesting its applicability here. psu.edursc.org

Spectroscopic TechniquePotential Application for this compoundKey Information Gained
In situ FT-IRReal-time monitoring of the reaction between phenyl isocyanate and 2-(trifluoromethyl)aniline.Reaction kinetics, identification of intermediates, optimization of synthesis. scientific.netazom.com
In situ RamanQuantitative analysis of the formation of the urea (B33335) linkage during synthesis.Reaction progress, quantitative concentration data, mechanism elucidation. psu.edunih.gov

Multiscale Modeling and Simulation of Urea Systems

Computational chemistry offers a powerful lens through which to examine the properties and interactions of this compound at the molecular level. Multiscale modeling and simulation can provide predictive insights that complement experimental findings and guide the design of new applications.

Molecular dynamics (MD) simulations could be employed to study the intermolecular interactions and self-assembly behavior of this compound. Such simulations can reveal how the trifluoromethyl group and the urea moiety influence hydrogen bonding patterns and π-π stacking interactions, which are crucial in the formation of larger aggregates. researchgate.net Understanding these interactions is fundamental to predicting the solid-state structure and morphology of materials derived from this molecule.

Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, conformational preferences, and hydrogen-bonding energies of this compound with a high degree of accuracy. academicjournals.orgacs.orgresearchgate.net These calculations can help to rationalize the observed reactivity and spectroscopic properties of the molecule and predict its behavior in different chemical environments. For example, DFT could be used to model the interaction of the urea moiety with various anions, which is pertinent to its potential application in sensor technology.

Modeling TechniqueResearch Focus for this compoundPredicted Outcomes
Molecular Dynamics (MD)Self-assembly behavior and intermolecular forces.Understanding of aggregation, prediction of solid-state packing. researchgate.net
Density Functional Theory (DFT)Electronic structure, hydrogen bonding, and conformational analysis.Rationalization of reactivity, prediction of spectroscopic properties. academicjournals.orgacs.org

Exploration of Novel Synthetic Pathways

While the synthesis of unsymmetrical ureas is well-established, there is an ongoing drive to develop more efficient, safer, and environmentally benign methodologies. Future research on this compound should focus on exploring these modern synthetic routes.

A significant area for development is the move away from hazardous reagents like phosgene (B1210022). nih.govthieme-connect.com Phosgene-free methods, such as those employing carbonyldiimidazole (CDI) or other safer carbonyl sources, represent a greener approach to the synthesis of this compound. nih.gov Investigating the applicability of these reagents for the reaction of phenylamine with 2-(trifluoromethyl)aniline would be a valuable endeavor.

Another promising avenue is the use of catalytic methods for urea synthesis. For instance, palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the formation of unsymmetrical diaryl ureas. nih.gov The development of a catalytic cycle for the synthesis of this compound could offer advantages in terms of yield, purity, and substrate scope. Furthermore, recent advances in the synthesis of unsymmetrical ureas from amides and amines using hypervalent iodine reagents present a metal-free alternative that warrants exploration. mdpi.com

Development of New Catalytic Transformations

The urea and thiourea (B124793) functionalities are known to act as effective hydrogen-bond donors in organocatalysis. rsc.org The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to enhance the acidity of the N-H protons, making it a potentially more effective catalyst.

Future research could focus on designing and synthesizing chiral derivatives of this compound to be used as catalysts in asymmetric synthesis. researchgate.netmdpi.com These catalysts could be applied to a range of reactions, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions, where hydrogen bonding to the substrate is key to achieving high enantioselectivity. The trifluoromethyl group could play a crucial role in tuning the catalyst's activity and selectivity. rsc.org

The development of rotaxanes incorporating this urea derivative as a catalytic site is another exciting possibility. nih.gov The mechanical bond in such structures could create a unique microenvironment for the catalytic urea group, potentially leading to enhanced reactivity and selectivity in phase-transfer catalysis or other transformations. nih.gov

Advanced Supramolecular Assemblies and Functional Materials

The ability of the urea group to form strong and directional hydrogen bonds makes this compound an excellent building block for the construction of supramolecular assemblies and functional materials. ethernet.edu.etnih.govtue.nl The interplay of hydrogen bonding, π-π stacking, and potential halogen bonding involving the fluorine atoms could lead to the formation of well-defined nanostructures.

The self-assembly of this molecule in various solvents could be investigated to create novel gels, fibers, or films. beilstein-journals.orgnih.gov The properties of these materials would be dictated by the underlying supramolecular organization, which can be influenced by factors such as solvent polarity and temperature. The incorporation of fluorine can also be used to direct the self-assembly process, leading to unique material properties. rsc.orgnih.govunistra.fr

Furthermore, this compound could be incorporated as a monomer into polymers, such as polyureas or polyamides. researchgate.netmdpi.comnih.govmacromolchem.comnih.gov The resulting polymers would benefit from the strong intermolecular hydrogen bonds provided by the urea linkages, which can significantly enhance their mechanical properties and thermal stability. The trifluoromethyl group could also impart desirable properties such as increased hydrophobicity and chemical resistance. The principles of crystal engineering could also be applied to design crystalline materials with specific packing arrangements and properties, such as nonlinear optical activity. researchgate.netnih.govrsc.org

Material TypePotential ApplicationKey Structural Feature
Supramolecular GelsDrug delivery, tissue engineering.Hydrogen-bonded networks. nih.gov
Polyurea-based PolymersHigh-performance coatings, elastomers.Strong intermolecular hydrogen bonding. nih.govmacromolchem.com
Crystalline MaterialsNonlinear optics, sensors.Ordered packing through crystal engineering. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves reacting 2-(trifluoromethyl)phenyl isocyanate with aniline derivatives under anhydrous conditions. A refluxing inert solvent (e.g., dichloromethane or toluene) with a base (e.g., triethylamine) is recommended to neutralize HCl byproducts and improve yields . To optimize yields, consider varying stoichiometric ratios (e.g., 1.2:1 excess of isocyanate) and reaction times (12–24 hours). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substitution patterns and trifluoromethyl group integrity.
  • X-ray crystallography : For unambiguous structural confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. demonstrates successful application of this method for analogous trifluoromethylphenyl urea derivatives .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina for high-throughput docking due to its improved scoring function and multithreading capabilities. Precompute grid maps centered on the target’s active site, and validate results with clustering analysis (RMSD < 2.0 Å). highlights its accuracy in binding mode prediction .
  • Molecular dynamics (MD) simulations : After docking, perform 100-ns MD simulations (e.g., GROMACS) to assess binding stability, focusing on urea moiety interactions with hydrogen-bonding residues .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer :

  • Dose-response reassessment : Validate activity using standardized assays (e.g., enzyme inhibition IC50_{50} curves) with controls for solvent interference (e.g., DMSO < 1% v/v).
  • Structural analogs comparison : Compare with derivatives like 1-Phenyl-3-(1-phenylethyl)urea () to identify substituent-specific effects.
  • Crystallographic analysis : Resolve ligand-target co-crystal structures to confirm binding modes and rule out false positives .

Q. What strategies are recommended for analyzing the compound’s potential as a thyroid hormone receptor antagonist?

  • Methodological Answer :

  • Competitive binding assays : Use 125I^{125}I-labeled T3/T4 in radioligand displacement assays.
  • Transcriptional reporter assays : Transfect cells with thyroid-response element (TRE)-driven luciferase constructs and measure inhibition of triiodothyronine (T3)-induced activity.
  • SAR studies : Modify the trifluoromethylphenyl group and urea linker (e.g., ’s analogs) to assess antagonist potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.